Liporeduct forte

Description

Liporeduct Forte is a weight loss supplement marketed by Vita Herb, formulated with a blend of herbal ingredients aimed at promoting fat metabolism and digestive health. According to the product description, it contains thunderbolt roots (exhibiting diuretic, diaphoretic, and laxative effects), fennel seeds (calming the digestive system), buckwheat peels (enhancing intestinal metabolism and fat breakdown), and senna (a potent laxative) . The purported mechanism of action includes regulating metabolic processes, stimulating intestinal function, and accelerating the elimination of fats from the body.

Propriétés

Numéro CAS |

57456-45-8 |

|---|---|

Formule moléculaire |

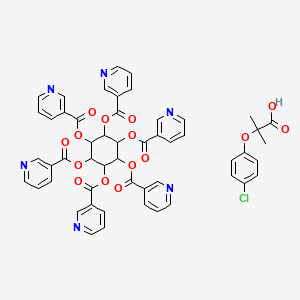

C52H41ClN6O15 |

Poids moléculaire |

1025.4 g/mol |

Nom IUPAC |

2-(4-chlorophenoxy)-2-methylpropanoic acid;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H30N6O12.C10H11ClO3/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h1-24,31-36H;3-6H,1-2H3,(H,12,13) |

Clé InChI |

GMZMSRVZQKDYFL-UHFFFAOYSA-N |

SMILES |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 |

SMILES canonique |

CC(C)(C(=O)O)OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7 |

Synonymes |

clofibrate - inositol nicotinate clofibrate, inositol nicotinate drug combination liporeduct liporeduct forte |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Due to the lack of direct comparative studies on Liporeduct Forte in the provided evidence, this analysis focuses on structurally or functionally analogous compounds, inferred from ingredient profiles and pharmacological categories.

Herbal Weight Loss Supplements

This compound’s herbal composition aligns with traditional weight loss supplements that rely on diuretics, laxatives, and metabolic stimulants. For example:

- Senna-containing products: Senna is a common laxative in weight loss supplements. Unlike this compound, standalone senna formulations (e.g., Senokot) are explicitly labeled for short-term use due to risks of electrolyte imbalance and dependency .

- Green tea extract (GTE) supplements : GTE contains catechins like EGCG, which enhance thermogenesis. Clinical trials demonstrate modest weight loss efficacy (e.g., ~1–2 kg over 12 weeks) with a better safety profile than this compound’s laxative-heavy formulation .

Pharmaceutical Hepatoprotectors

Essenciale Forte H has documented pharmacokinetics (90% intestinal absorption of phospholipids) and clinical evidence supporting its use in reducing liver steatosis . In contrast, this compound lacks pharmacokinetic or safety data, and its inclusion in a banned products list () suggests unresolved regulatory concerns .

Table 1: Key Comparison of this compound with Analogous Compounds

Critical Appraisal of Evidence Landscape

The absence of peer-reviewed studies on this compound (vs. Essenciale Forte H’s well-documented profile ) highlights significant evidence gaps. Regulatory alerts () further undermine its credibility compared to compounds like GTE or senna, which have defined risk-benefit frameworks . Additionally, this compound’s reliance on laxatives contrasts with modern weight management strategies emphasizing sustained metabolic modulation over rapid water/fecal loss .

Q & A

Basic Research Questions

Q. How can researchers design experiments to establish the efficacy of Liporeduct Forte in lipid metabolism modulation?

- Methodological Approach : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure the study. For example:

- Population: Rodent models with induced hyperlipidemia.

- Intervention: this compound administered at varying dosages.

- Comparison: Placebo or standard lipid-lowering agents (e.g., statins).

- Outcome: Changes in serum LDL/HDL ratios and triglyceride levels.

- Time: 8–12 weeks.

- Ensure blinding and randomization to minimize bias. Validate results through repeated measures ANOVA .

Q. What experimental models are most appropriate for investigating this compound’s mechanism of action?

- Methodological Approach :

- In vitro: Use hepatocyte cell lines to assess gene expression (e.g., PPAR-α, SREBP-1c) via qPCR or CRISPR-based knockdowns.

- In vivo: Combine knockout rodent models with lipidomic profiling to identify metabolic pathways affected by the compound.

- In silico: Molecular docking simulations to predict interactions with lipid-regulating enzymes (e.g., HMG-CoA reductase). Cross-validate findings across models to confirm mechanistic consistency .

Q. What statistical methods are optimal for analyzing this compound’s dose-response relationships?

- Methodological Approach :

- Apply multivariate regression to account for covariates like age, diet, and baseline lipid levels.

- Use dose-response curves (e.g., Hill equation) to model efficacy thresholds.

- Address missing data via multiple imputation or sensitivity analysis. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in preclinical data regarding this compound’s hepatotoxicity profile?

- Methodological Approach :

- Conduct systematic reviews with meta-analysis to quantify heterogeneity across studies.

- Stratify data by variables like species, dosage, and administration duration.

- Perform in vitro cytotoxicity assays (e.g., LDH leakage, mitochondrial membrane potential) to identify threshold concentrations.

- Use Bayesian inference to model risk probabilities under varying experimental conditions .

Q. What methodological challenges arise in translating this compound’s preclinical efficacy to human trials?

- Methodological Approach :

- Address interspecies metabolic differences via allometric scaling of dosages.

- Design adaptive clinical trials with interim analyses to refine endpoints (e.g., biomarkers like PCSK9 levels).

- Integrate pharmacokinetic/pharmacodynamic (PK/PD) modeling to predict human responses from rodent data. Validate using microdosing studies .

Q. How can researchers investigate synergistic effects between this compound and other lipid-modulating compounds?

- Methodological Approach :

- Use combinatorial screening (e.g., checkerboard assays) to identify additive or antagonistic interactions.

- Apply isobolographic analysis to quantify synergy scores.

- Validate findings in co-culture systems or genetically diverse animal models to account for metabolic variability .

Q. What ethical considerations are critical when designing human trials for this compound?

- Methodological Approach :

- Develop risk-benefit frameworks aligned with Declaration of Helsinki guidelines.

- Implement Data Safety Monitoring Boards (DSMBs) to oversee adverse events.

- Use stratified consent protocols to inform participants of potential hepatotoxicity risks. Ensure IRB approvals explicitly address inclusion/exclusion criteria for high-risk populations (e.g., pre-existing liver conditions) .

Q. How can longitudinal studies optimize the assessment of this compound’s long-term safety?

- Methodological Approach :

- Design prospective cohort studies with follow-up periods ≥5 years.

- Monitor secondary endpoints like liver enzyme levels (ALT/AST) and renal function.

- Apply Cox proportional hazards models to adjust for confounding variables (e.g., lifestyle changes). Archive biospecimens for future omics-based toxicity screening .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.